molecular formula C16H20N4O2S B5414059 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5414059
M. Wt: 332.4 g/mol
InChI Key: HGVBUNSJNASOML-UHFFFAOYSA-N
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Description

2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a molecular formula of C16H20N4O2S This compound is characterized by the presence of a triazole ring, an allyl group, and an ethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution on the triazole ring can produce a variety of substituted triazoles .

Scientific Research Applications

2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The allyl and ethylphenoxy groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,3-DICHLOROPHENYL)ACETAMIDE
  • 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACETAMIDE

Uniqueness

What sets 2-({4-ALLYL-5-[(4-ETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, ethylphenoxy moiety, and triazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-9-20-15(18-19-16(20)23-11-14(17)21)10-22-13-7-5-12(4-2)6-8-13/h3,5-8H,1,4,9-11H2,2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBUNSJNASOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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